9-(3-phenylpropyl)-9H-fluorene
Description
Properties
CAS No. |
278188-48-0 |
|---|---|
Molecular Formula |
C22H20 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
9-(3-phenylpropyl)-9H-fluorene |
InChI |
InChI=1S/C22H20/c1-2-9-17(10-3-1)11-8-16-22-20-14-6-4-12-18(20)19-13-5-7-15-21(19)22/h1-7,9-10,12-15,22H,8,11,16H2 |
InChI Key |
SHOBBNKLWIOTIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Friedel-Crafts Alkylation
The Friedel-Crafts alkylation is a classical approach for introducing alkyl groups to aromatic systems. For 9-(3-phenylpropyl)-9H-fluorene, this method employs FeCl3 as a Lewis acid catalyst.
- Reactants : Fluorene (1.0 equiv), 3-phenylpropyl bromide (1.2 equiv).
- Solvent : Nitromethane (anhydrous).
- Conditions : Stir at 20°C for 5 minutes with FeCl3 (5 mol%).
- Workup : Evaporate solvent, purify via silica gel chromatography (petroleum ether).
Yield : 96%.
Mechanism : FeCl3 facilitates electrophilic attack at the 9-position of fluorene, forming a carbocation intermediate from 3-phenylpropyl bromide.
Limitations :
- Requires stoichiometric FeCl3, generating acidic waste.
- Limited functional group tolerance.
Transition-Metal-Catalyzed C–H Alkylation
Copper-Catalyzed Alkylation
A copper(I) complex enables direct C–H alkylation using alcohols as alkylating agents.
- Catalyst : [Cu(acac)(PPh3)3] (1 mol%).
- Base : KOtBu (20 mol%).
- Solvent : Toluene.
- Conditions : 140°C for 8 hours under N2.
- Workup : Column chromatography (hexane).
Yield : 95%.
Mechanism : The copper catalyst abstracts a hydrogen atom from the fluorene’s 9-position, generating a radical intermediate. The alcohol undergoes dehydrogenation to form an aldehyde, which couples with the radical to yield the alkylated product.
Advantages :
- Atom-economical (uses alcohols instead of halides).
- Broad substrate scope.
Ruthenium-Catalyzed Alkylation
Ruthenium complexes offer alternative pathways for sp3 C–H activation.
- Catalyst : [Ru(p-cymene)Cl2]2 (5 mol%).
- Base : t-BuOK (2.0 equiv).
- Solvent : Toluene.
- Conditions : 140°C for 48 hours.
Yield : 88%.
Key Insight : Ruthenium’s higher oxophilicity accelerates alcohol dehydrogenation, but longer reaction times are required compared to copper.
Grignard Reagent Coupling
Grignard reagents provide nucleophilic alkyl groups for fluorene functionalization.
- Grignard Reagent : 3-Phenylpropylmagnesium bromide (1.5 equiv).
- Substrate : 9H-Fluorene.
- Solvent : Tetrahydrofuran (THF).
- Conditions : Reflux at 65°C for 2 hours.
- Workup : Quench with NH4Cl, extract with DCM, purify via recrystallization (ethanol/water).
Yield : 82%.
Mechanism : The Grignard reagent attacks the electrophilic 9-position, followed by protonolysis.
Limitations :
- Sensitivity to moisture and oxygen.
- Requires anhydrous conditions.
Comparative Analysis of Methods
Optimization and Scale-Up Strategies
Solvent Effects
Catalytic System Tuning
Chemical Reactions Analysis
Types of Reactions
9-(3-phenylpropyl)-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The phenylpropyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
9-(3-phenylpropyl)-9H-fluorene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to molecular interactions and biological pathways.
Industry: It is used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 9-(3-phenylpropyl)-9H-fluorene involves its interaction with molecular targets and pathways. For example, it may act as an inhibitor or activator of specific enzymes or receptors. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Compounds:
9,9-Bis(3-bromopropyl)-9H-fluorene
- Structure : Two 3-bromopropyl chains at C7.
- Synthesis : Alkylation of 2,7-dichlorofluorene with 1,3-dibromopropane (53% yield) .
- Applications : Intermediate for anion exchange membranes after amination with piperidine (92% yield) .
9-(4-Bromophenyl)-9-phenyl-9H-fluorene
- Structure : Bulky bromophenyl and phenyl groups at C8.
- Synthesis : Likely via Friedel-Crafts or coupling reactions.
- Applications : Pharmaceutical intermediate (CAS 937082-81-0) .
9-Isopropyl-9H-fluorene
- Structure : Smaller isopropyl group at C9.
- Properties : Lower molecular weight (208.30 g/mol) and reduced steric hindrance compared to phenylpropyl derivatives .
9-Chloro-9-phenyl-9H-fluorene
- Structure : Chlorine and phenyl substituents at C9.
- Applications : High-purity intermediate (CAS 25022-99-5) .
Physical and Chemical Properties
- Solubility : Fluorene derivatives are generally insoluble in water but soluble in organic solvents (e.g., dichloromethane, THF) . The 3-phenylpropyl group enhances lipophilicity, favoring applications in lipid-soluble drug formulations .
- Thermal Stability : Higher melting points in β-carboline derivatives (170–209°C) correlate with extended conjugation and intermolecular interactions .
Reactivity and Functionalization
- Benzylic C-H Oxidation : The benzylic sp³ carbon in 9H-fluorene derivatives is susceptible to oxidation. The 3-phenylpropyl group’s electron-donating nature may moderate reactivity compared to electron-withdrawing substituents (e.g., nitro or halogens) .
- Catalytic Applications : Phosphonium salts derived from 9-(3-phenylpropyl)-9H-fluorene exhibit air sensitivity but high efficiency in metal-catalyzed reactions like hydroformylation . In contrast, halogenated derivatives (e.g., 9-bromo-9-phenylfluorene) are more stable but less versatile in catalysis .
Q & A
Basic Research Questions
What are the recommended synthetic strategies for 9-(3-phenylpropyl)-9H-fluorene?
The synthesis of 9-(3-phenylpropyl)-9H-fluorene derivatives typically involves alkylation of fluorene precursors. For example:
- Alkylation of 2,7-dichlorofluorene : Reacting 2,7-dichlorofluorene with 1,3-dibromopropane in the presence of NaOH and a phase-transfer catalyst (e.g., TBAB) yields 9,9-disubstituted fluorene derivatives. Optimized conditions include degassed DMSO as a solvent and controlled reaction times (2–48 hours) to achieve moderate yields (53–95%) .
- Purification : Silica gel chromatography with hexane/chloroform mixtures is effective for isolating products.
How can the photochemical stability of 9-(3-phenylpropyl)-9H-fluorene be evaluated?
Photochemical degradation studies under UV light in thin water films or organic solvents can identify oxidation products. Key steps include:
- UV irradiation : Expose the compound to UV light (e.g., 254 nm) in the presence of air and water.
- Product analysis : Use GC-MS or HPLC to detect stable photooxidation products like 9H-fluorene-9-one, which forms via hydroperoxide intermediates .
- Mechanistic insights : Radical trapping experiments (e.g., using TEMPO) and isotopic labeling (e.g., ) can clarify reaction pathways .
What analytical techniques are suitable for characterizing 9-(3-phenylpropyl)-9H-fluorene?
- NMR spectroscopy : and NMR confirm substitution patterns and regioselectivity. For example, aromatic protons in the fluorene core appear as distinct multiplets .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves steric effects from the 3-phenylpropyl substituent, as seen in structurally related fluorene derivatives .
Advanced Research Questions
How do steric and electronic effects of the 3-phenylpropyl group influence catalytic activity in transition-metal complexes?
The 3-phenylpropyl substituent in phosphine ligands (e.g., cataCXium® FPrPh) enhances catalytic performance in hydroformylation:
- Steric bulk : The substituent stabilizes metal centers (e.g., Pd or Fe) by reducing agglomeration, as demonstrated in diiridium complexes .
- Electronic modulation : The electron-donating alkyl chain improves ligand-metal cooperativity, lowering activation barriers for C–H bond functionalization .
- Experimental validation : Cyclic voltammetry and DFT calculations (B3LYP/def2-TZVP) correlate ligand structure with bond dissociation free energies (BDFE) of pseudobenzylic C–H bonds (~66–70 kcal/mol) .
What computational methods are effective for predicting the reactivity of 9-(3-phenylpropyl)-9H-fluorene derivatives?
- DFT calculations : Use B3LYP/def2-TZVP to model reaction intermediates (e.g., hydroperoxides) and transition states in photooxidation pathways .
- Thermochemical square schemes : Estimate pKa values and BDFEs for C–H bonds by combining experimental redox potentials () and computational data .
- Molecular dynamics (MD) : Simulate ligand-metal interactions in catalytic cycles to optimize substituent effects .
How can contradictory data on the stability of 9-(3-phenylpropyl)-9H-fluorene derivatives be resolved?
Conflicting reports on stability may arise from:
- Reaction conditions : Air-sensitive intermediates (e.g., hydroperoxides) decompose under improper storage. Use inert atmospheres and low temperatures (-20°C) for handling .
- Analytical variability : Cross-validate GC-MS and NMR results with internal standards to minimize artifacts .
- Theoretical vs. experimental BDFEs : Calibrate DFT methods (e.g., using M06-2X) against experimental BDFEs to improve accuracy .
What are the implications of 9-(3-phenylpropyl)-9H-fluorene in materials science?
- Polymer synthesis : Fluorene derivatives with bis(piperidinyl)alkyl chains serve as monomers for anion-exchange membranes. Amination reactions with piperidine yield water-stable polymers with ion-exchange capacities >1.5 meq/g .
- Optoelectronic properties : Substituents like methoxyphenyl groups enhance fluorescence quantum yields (e.g., Exalite 389) for OLED applications .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
